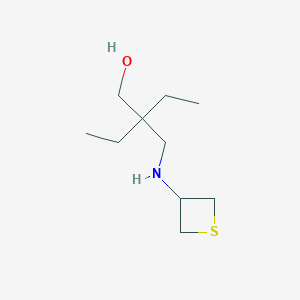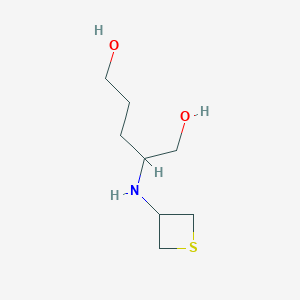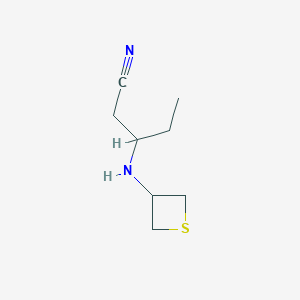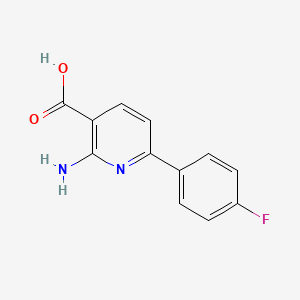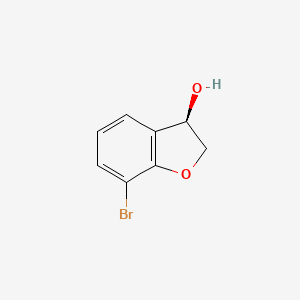
(R)-7-Bromo-2,3-dihydrobenzofuran-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-7-Bromo-2,3-dihydrobenzofuran-3-ol is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a bromine atom at the 7th position and a hydroxyl group at the 3rd position of the dihydrobenzofuran ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Bromo-2,3-dihydrobenzofuran-3-ol typically involves the bromination of 2,3-dihydrobenzofuran followed by the introduction of a hydroxyl group at the 3rd position. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position.
After bromination, the hydroxyl group can be introduced through a hydroxylation reaction using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under mild conditions. The reaction is typically carried out in an aqueous or organic solvent to achieve the desired product.
Industrial Production Methods
Industrial production of ®-7-Bromo-2,3-dihydrobenzofuran-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
®-7-Bromo-2,3-dihydrobenzofuran-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOMe) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: Formation of 7-bromo-2,3-dihydrobenzofuran-3-one.
Reduction: Formation of 2,3-dihydrobenzofuran-3-ol.
Substitution: Formation of various substituted benzofurans depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, ®-7-Bromo-2,3-dihydrobenzofuran-3-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, ®-7-Bromo-2,3-dihydrobenzofuran-3-ol is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, resins, and other advanced materials.
作用机制
The mechanism of action of ®-7-Bromo-2,3-dihydrobenzofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and hydroxyl group allows it to form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and targets involved depend on the specific application and biological system being studied.
相似化合物的比较
Similar Compounds
7-Bromo-2,3-dihydrobenzofuran: Lacks the hydroxyl group at the 3rd position.
2,3-Dihydrobenzofuran-3-ol: Lacks the bromine atom at the 7th position.
7-Chloro-2,3-dihydrobenzofuran-3-ol: Contains a chlorine atom instead of a bromine atom at the 7th position.
Uniqueness
®-7-Bromo-2,3-dihydrobenzofuran-3-ol is unique due to the presence of both the bromine atom and hydroxyl group, which confer distinct chemical and biological properties. These functional groups allow for specific interactions and reactions that are not possible with similar compounds lacking one or both of these groups.
属性
分子式 |
C8H7BrO2 |
|---|---|
分子量 |
215.04 g/mol |
IUPAC 名称 |
(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-ol |
InChI |
InChI=1S/C8H7BrO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7,10H,4H2/t7-/m0/s1 |
InChI 键 |
YPXQKMUDRAZXCL-ZETCQYMHSA-N |
手性 SMILES |
C1[C@@H](C2=C(O1)C(=CC=C2)Br)O |
规范 SMILES |
C1C(C2=C(O1)C(=CC=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


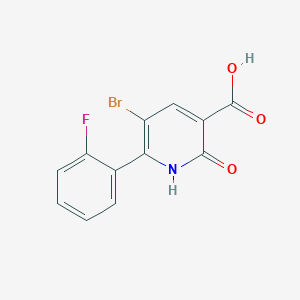
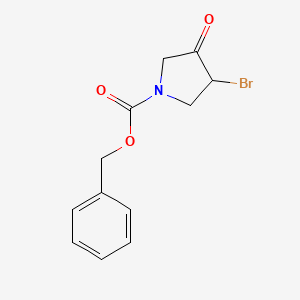



![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13012537.png)


![2-Mercapto-7-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13012547.png)

